

Ortho-Acetoxy-Cocaine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Acetoxycocaine

Cat. No.: B12779622

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of ortho-acetoxy-cocaine (**2'-acetoxycocaine**), a synthetic analog of cocaine. The document details its discovery within the broader context of cocaine analog research, its chemical synthesis, and its distinct pharmacological properties. Quantitative data on its binding affinities for monoamine transporters are presented, along with detailed experimental protocols for its synthesis and for conducting radioligand binding assays. The guide also visualizes the metabolic pathway and the mechanism of action through signaling pathway diagrams, intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The history of ortho-acetoxy-cocaine is intrinsically linked to the extensive research into cocaine analogs that commenced shortly after the elucidation of cocaine's structure and its first total synthesis by Richard Willstätter in 1898.^{[1][2]} The primary driver for the development of cocaine analogs was the desire to separate the potent local anesthetic properties of cocaine from its significant toxicity and high potential for abuse.^{[3][4]} This line of inquiry led to the creation of procaine (Novocain) in 1905, a synthetic local anesthetic that retained the desired therapeutic effects without the addictive properties of its parent compound.^[4]

In more recent decades, research into cocaine analogs has been motivated by the need to understand the neurobiological basis of cocaine addiction and to develop potential therapeutic agents. Scientists have systematically modified the cocaine molecule to investigate the structure-activity relationships (SAR) that govern its interaction with monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The inhibition of these transporters, particularly the DAT, is the primary mechanism underlying cocaine's reinforcing and addictive effects.

Ortho-acetoxy-cocaine emerged from this systematic exploration of cocaine's SAR. While a specific date or individual credited with its first synthesis is not prominently documented in the available literature, its creation is a logical step in the study of how substitutions on the benzoyl group of the cocaine molecule affect its pharmacological profile. The addition of an acetoxy group at the ortho (2') position of the benzoyl ring was found to significantly alter the compound's binding affinities for the monoamine transporters compared to cocaine.

Quantitative Pharmacological Data

Ortho-acetoxy-cocaine exhibits a distinct binding profile for the monoamine transporters compared to cocaine. Notably, it displays a significantly increased affinity for the dopamine and norepinephrine transporters. The in-vivo metabolism of ortho-acetoxy-cocaine to salicylmethylecgonine (2'-hydroxycocaine) further enhances its potency at these transporters.

[5][6]

Compound	DAT ($[^3\text{H}]$ WIN 35,428) IC ₅₀ (nM)	NET ($[^3\text{H}]$ Nisoxetine) IC ₅₀ (nM)	SERT ($[^3\text{H}]$ Paroxetine) IC ₅₀ (nM)	LogP	Reference
Cocaine	249 ± 37	3100 ± 500	313 ± 51	2.62	[5]
o-Acetoxy-cocaine	~62	~88	~300	2.00	[5]
Salicylmethyl ecgonine	~25	~60	~78	2.89	[6]

Table 1: Comparative in vitro binding affinities and LogP values of cocaine, ortho-acetoxy-cocaine, and its primary metabolite, salicylmethylecgonine.

Experimental Protocols

Synthesis of Ortho-Acetoxy-Cocaine

The synthesis of ortho-acetoxy-cocaine is achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.[\[7\]](#)

Step 1: Preparation of Ecgonine Methyl Ester from Cocaine Hydrochloride

- Cocaine hydrochloride is hydrolyzed by refluxing in 1N aqueous HCl. This process cleaves the benzoyl ester to yield ecgonine hydrochloride and benzoic acid.
- The reaction mixture is cooled, and the precipitated benzoic acid is removed by filtration.
- The aqueous filtrate containing ecgonine hydrochloride is concentrated.
- The resulting ecgonine hydrochloride is then esterified by dissolving it in dry methanol saturated with dry hydrogen chloride gas and refluxing the mixture. This converts the carboxylic acid group of ecgonine to its methyl ester, yielding ecgonine methyl ester hydrochloride.

Step 2: Esterification of Ecgonine Methyl Ester

- Ecgonine methyl ester hydrochloride is converted to the free base by treatment with a suitable base (e.g., triethylamine) in an aprotic solvent such as benzene.
- Acetylsalicyloyl chloride (prepared from acetylsalicylic acid and a chlorinating agent like thionyl chloride) is added to the solution containing the ecgonine methyl ester free base.
- The reaction mixture is stirred, allowing the acetylsalicyloyl chloride to react with the 3-beta-hydroxyl group of the ecgonine methyl ester, forming ortho-acetoxy-cocaine.
- The resulting ortho-acetoxy-cocaine can be purified using standard techniques such as column chromatography.

Radioligand Binding Assays for Monoamine Transporters

The following protocols are generalized methods for determining the binding affinity of ortho-acetoxy-cocaine for the dopamine, norepinephrine, and serotonin transporters.

3.2.1. Dopamine Transporter (DAT) Binding Assay

- Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog)
- Tissue/Cell Preparation: Membranes from cells expressing the dopamine transporter (e.g., COS-7 or HEK-293 cells transfected with the DAT gene) or striatal tissue from rodent brains.
- Procedure:
 - Prepare cell membranes or tissue homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
 - In assay tubes, combine the membrane/homogenate preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of ortho-acetoxy-cocaine (the competitor).
 - For determining non-specific binding, a separate set of tubes should contain a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12909).
 - Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
 - Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
 - Quantify the radioactivity retained on the filters using liquid scintillation counting.

- Calculate the IC₅₀ value (the concentration of ortho-acetoxy-cocaine that inhibits 50% of the specific binding of [³H]WIN 35,428) by non-linear regression analysis of the competition binding data.

3.2.2. Norepinephrine Transporter (NET) Binding Assay


- Radioligand: [³H]Nisoxetine
- Tissue/Cell Preparation: Membranes from cells expressing the norepinephrine transporter or cortical tissue from rodent brains.
- Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:
 - Use [³H]Nisoxetine as the radioligand.
 - Use a known NET inhibitor (e.g., desipramine) to determine non-specific binding.
 - The incubation buffer and conditions may be optimized for NET binding.

3.2.3. Serotonin Transporter (SERT) Binding Assay

- Radioligand: [³H]Paroxetine or [¹²⁵I]RTI-55
- Tissue/Cell Preparation: Membranes from cells expressing the serotonin transporter or brain regions rich in SERT (e.g., raphe nucleus).
- Procedure: The procedure is similar to the DAT and NET binding assays, with the following adjustments:
 - Use [³H]Paroxetine or [¹²⁵I]RTI-55 as the radioligand.
 - Use a known SERT inhibitor (e.g., fluoxetine or citalopram) to define non-specific binding.
 - Optimize incubation buffer and conditions for SERT binding.

Visualizations

Metabolic Pathway of Ortho-Acetoxy-Cocaine

[Click to download full resolution via product page](#)

Figure 1: In vivo metabolic conversion of ortho-acetoxy-cocaine.

Mechanism of Action at the Synapse

Mechanism of Action of Ortho-Acetoxy-Cocaine at the Dopaminergic Synapse

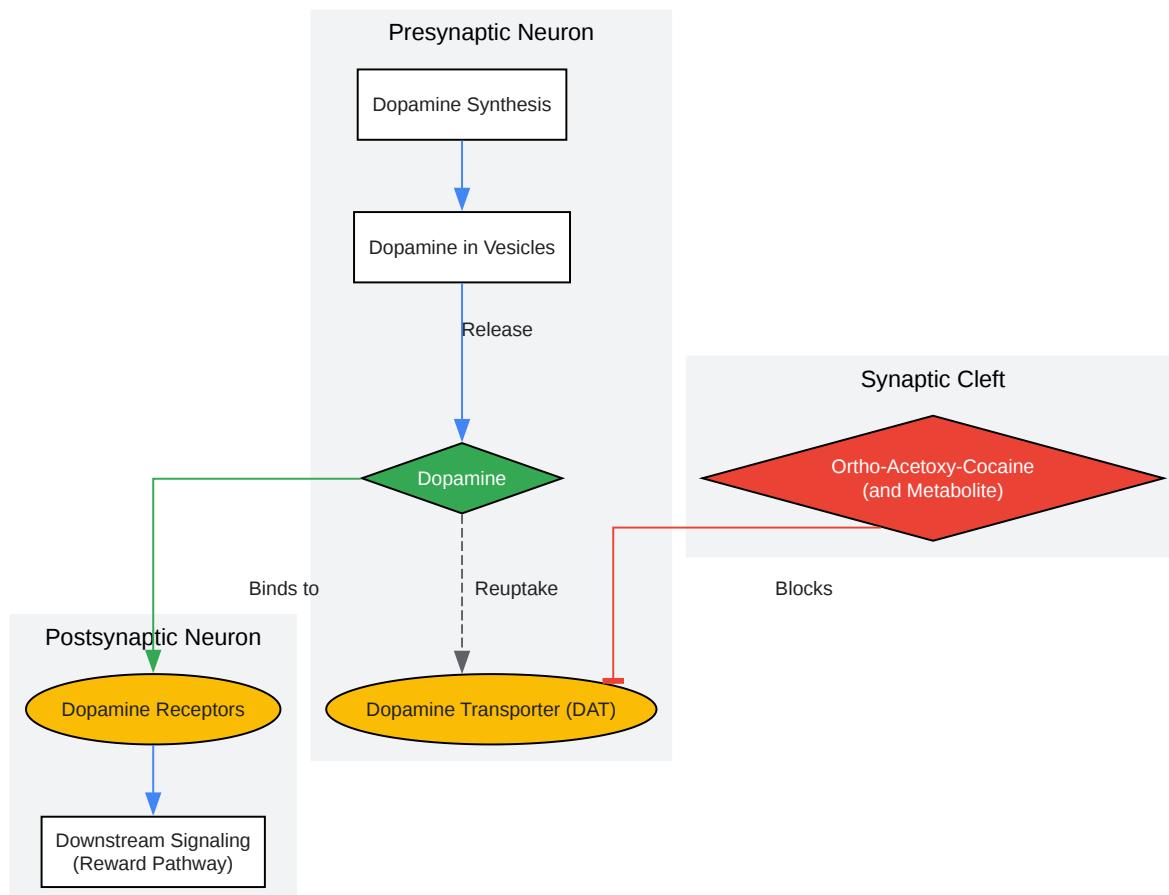

[Click to download full resolution via product page](#)

Figure 2: Inhibition of dopamine reuptake by ortho-acetoxy-cocaine.

Conclusion

Ortho-acetoxy-cocaine is a noteworthy analog of cocaine that demonstrates significantly enhanced binding affinity for the dopamine and norepinephrine transporters. Its role as a prodrug to the even more potent salicylmethylecgonine makes it a valuable tool for researchers

studying the structure-activity relationships of monoamine transporter inhibitors. The detailed experimental protocols provided herein offer a foundation for the synthesis and pharmacological characterization of this and related compounds. Further investigation into the *in vivo* effects and pharmacokinetics of ortho-acetoxy-cocaine and its metabolites will continue to contribute to our understanding of the neurobiology of stimulant drugs and aid in the development of potential therapeutics for substance use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]
- 2. History of cocaine - Wikipedia [en.wikipedia.org]
- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]
- 5. 2'-Acetoxycoctaine - Wikipedia [en.wikipedia.org]
- 6. Salicymethylecgonine - Wikipedia [en.wikipedia.org]
- 7. Salicymethylecgonine|Cocaine Analog|RUO [benchchem.com]
- To cite this document: BenchChem. [Ortho-Acetoxy-Cocaine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12779622#discovery-and-history-of-ortho-acetoxy-cocaine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com